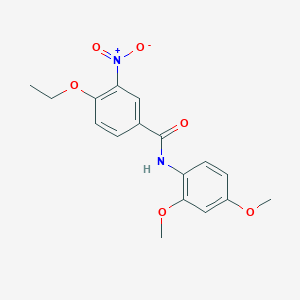
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide, also known as PDTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDTP belongs to the tetrahydro-2H-pyran-4-carboxamide family and has been found to exhibit promising results in several preclinical studies.
Mecanismo De Acción
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide exerts its neuroprotective effects by modulating several key pathways involved in neuronal survival and function. This compound has been found to activate the Nrf2/ARE pathway, which regulates the expression of several antioxidant and detoxification enzymes. This compound also inhibits the activity of GSK-3β, a key enzyme involved in the pathogenesis of several neurodegenerative diseases. Additionally, this compound has been found to modulate the expression of several pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in preclinical studies. This compound has been found to increase the levels of several antioxidant enzymes, including catalase, superoxide dismutase, and glutathione peroxidase. This compound has also been found to reduce the levels of several pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and MCP-1. Additionally, this compound has been found to improve mitochondrial function and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments, including its high stability and solubility in water. This compound is also relatively easy to synthesize and purify, making it an attractive candidate for further research. However, this compound has several limitations, including its relatively low potency and selectivity for its target enzymes. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide. One potential direction is to further investigate the mechanism of action of this compound and its effects on neuronal survival and function. Another potential direction is to investigate the safety and efficacy of this compound in clinical trials. Additionally, this compound could be further optimized to improve its potency and selectivity for its target enzymes. Finally, this compound could be tested in various animal models of neurodegenerative diseases to further evaluate its potential therapeutic applications.
Métodos De Síntesis
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide can be synthesized using a multi-step reaction process that involves the reaction of 4-phenylbutyric acid with two equivalents of propylamine to form the corresponding amide. The amide is then cyclized using acetic anhydride and pyridine to yield this compound. The purity and yield of this compound can be improved by recrystallization and chromatographic purification.
Aplicaciones Científicas De Investigación
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. This compound has been found to exhibit neuroprotective effects in several preclinical studies, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
4-phenyl-N,N-dipropyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-12-19(13-4-2)17(20)18(10-14-21-15-11-18)16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPNAAQJLYFBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5765433.png)
![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)
![N'-[(cyclohexylacetyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5765468.png)
![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)


![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)
